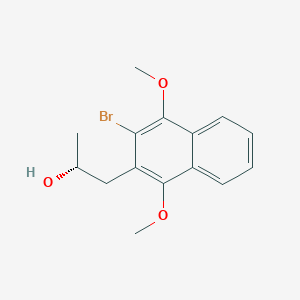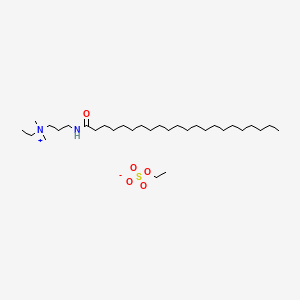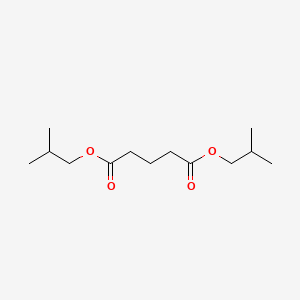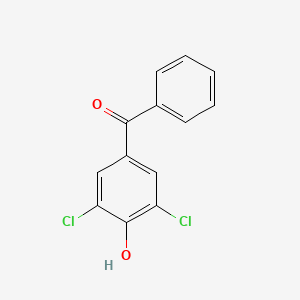
(r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Vue d'ensemble
Description
(r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a chiral alcohol that contains a naphthalene ring and a bromine atom. Its unique structure has made it a subject of interest for researchers in various fields, including medicinal chemistry, organic synthesis, and pharmacology.
Mécanisme D'action
The mechanism of action of (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is not fully understood. However, studies have shown that it has an affinity for certain receptors in the body, including the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By interacting with this receptor, (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol may have an effect on these processes.
Biochemical and Physiological Effects:
Studies have shown that (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol can have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells. It has also been shown to have an effect on the release of certain neurotransmitters in the brain, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is its unique structure, which allows for the creation of complex molecules with specific stereochemistry. Its ability to interact with specific receptors in the body also makes it a valuable tool for researchers in medicinal chemistry and pharmacology.
One limitation of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell lines at high concentrations. Careful handling and dosing are necessary to ensure the safety of researchers working with this compound.
Orientations Futures
There are several potential future directions for research involving (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol. One area of interest is its potential as a treatment for neurological disorders, including depression and anxiety. Its ability to interact with the 5-HT2A receptor may make it a valuable tool for researchers investigating these conditions.
Another potential future direction is the synthesis of analogs of (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol. By modifying its structure, researchers may be able to create compounds with improved efficacy and reduced toxicity.
Conclusion:
(r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is a chemical compound with unique properties that make it a valuable tool for researchers in various fields. Its potential applications in medicinal chemistry, organic synthesis, and pharmacology make it a subject of interest for future research. Careful handling and dosing are necessary to ensure the safety of researchers working with this compound.
Applications De Recherche Scientifique
The unique structure of (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has made it a valuable tool for researchers in several fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate. Its ability to interact with specific receptors in the body has led to investigations into its potential as a treatment for various diseases, including cancer and neurological disorders.
In organic synthesis, (r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been used as a building block for the synthesis of other compounds. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Propriétés
IUPAC Name |
(2R)-1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-9(17)8-12-13(16)15(19-3)11-7-5-4-6-10(11)14(12)18-2/h4-7,9,17H,8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZBVRRPMNQEDK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650646 | |
| Record name | (2R)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
CAS RN |
404909-82-6 | |
| Record name | (2R)-1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dihydro-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]-3H-pyrazol-3-one](/img/structure/B1615146.png)


![Benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1615150.png)
![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1615155.png)







